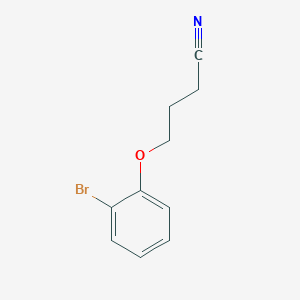

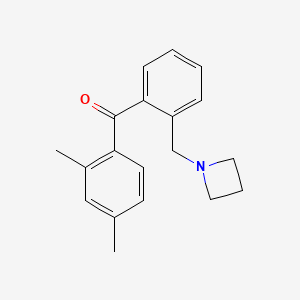

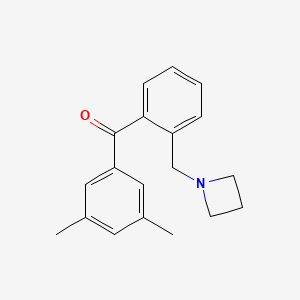

![molecular formula C12H15ClN6OS B1292988 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071368-84-7](/img/structure/B1292988.png)

2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole derivatives involves a multi-step reaction process. Initially, thiocarbohydrazide is reacted with substituted phenoxy acetic acid to yield substituted 1,2,4-triazoles. These compounds are then treated with various substituted aromatic aldehydes to form 4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones. In the final step, these thiones are converted into acetic acid derivatives by reacting with chloroacetic acid. This synthesis route has been utilized to create a series of compounds with potential anti-inflammatory and analgesic activities .

Molecular Structure Analysis

The molecular structure of a novel triazole compound has been elucidated using single-crystal X-ray diffraction. The crystal is triclinic with specific angles and dimensions, indicating a well-defined three-dimensional arrangement. The dihedral angles between the triazole ring and the methyl- and chloro-substituted benzene rings are significant as they can influence the compound's biological activity. The presence of intra- and intermolecular hydrogen bonds, as well as C–H···π interactions, contribute to the stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives are characterized by their stepwise nature, each leading to a specific structural modification of the molecule. The initial reaction forms the triazole core, which is then modified by the introduction of benzylideneamino groups. The final acetylation step is crucial for the formation of the acetic acid derivative, which is a common structural feature in compounds with anti-inflammatory and analgesic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized triazole compounds are closely related to their molecular structure. The crystallographic analysis provides insights into the density and molecular weight, which are essential for understanding the compound's behavior in biological systems. The specific angles and distances within the crystal lattice can affect solubility, stability, and reactivity. The observed hydrogen bonding and C–H···π interactions are likely to influence the compound's solubility and its interaction with biological targets .

Aplicaciones Científicas De Investigación

Reactivity and Synthetic Chemistry Applications Compounds like 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide are part of a broader class of compounds with substantial synthetic and pharmacological importance. The 1,2,4-triazole derivatives, to which this compound belongs, are notable for their reactivity and wide-ranging applications in synthetic chemistry. These compounds are utilized in the synthesis of various pharmacologically active substances, including antithrombotic and antiplatelet drugs like (S)-clopidogrel (Saeed et al., 2017). Moreover, they play a critical role in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. These derivatives are also used in manufacturing analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties and ionic liquids (Nazarov et al., 2021).

Industrial and Pharmacological Significance The 1,2,4-triazole derivatives are critical raw materials for the fine organic synthesis industry, extensively employed in producing various industrial, agricultural, and medicinal products. Their industrial applications include the manufacture of plant protection products like insecticides, fungicides, and plant growth regulators. In the medical field, derivatives of 1,2,4-triazoles are used to produce drugs with antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties (Nazarov et al., 2021).

Biological Activities and Pharmacological Potential The biological activities of 1,2,4-triazole derivatives are a subject of ongoing research. These compounds have demonstrated potential in various biological roles, exhibiting antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The continuous discovery and synthesis of new 1,2,4-triazole derivatives highlight the chemical versatility and potential therapeutic applications of these compounds (Ohloblina, 2022).

Advanced Synthesis Strategies Recent advancements in synthetic strategies have further highlighted the significance of 1,2,4-triazole derivatives. These strategies involve developing efficient methodologies to synthesize 1,2,4-triazole-containing scaffolds, which are crucial in drug discovery against various diseases, including cancer and microbial infections (Nasri et al., 2021).

Mecanismo De Acción

Target of Action

The compound 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a derivative of the triazole family . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .

Mode of Action

Triazole compounds, in general, are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

Derivatives of triazole have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The ability of triazole compounds to form hydrogen bonds with different targets suggests that they may have favorable pharmacokinetic properties .

Result of Action

Given the wide range of biological activities associated with triazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

2-[[5-[(3-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN6OS/c1-19-10(6-15-9-4-2-3-8(13)5-9)17-18-12(19)21-7-11(20)16-14/h2-5,15H,6-7,14H2,1H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYYGTRDDCHLEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NN)CNC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

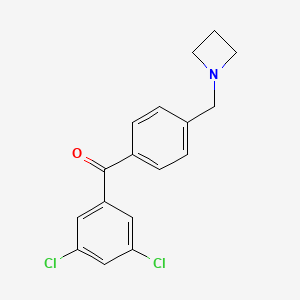

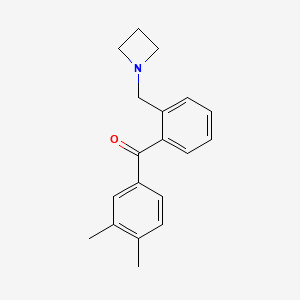

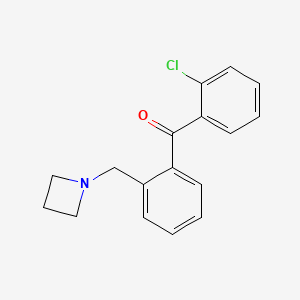

![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)

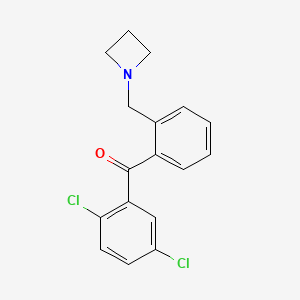

![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)